molecular formula C24H21N3O4S2 B2404562 2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethyl-N-phenylacetamide CAS No. 1795441-44-9

2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethyl-N-phenylacetamide

Cat. No.: B2404562
CAS No.: 1795441-44-9
M. Wt: 479.57
InChI Key: OPUKNTCKXQOXFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thieno[3,2-d]pyrimidinone derivative featuring a benzo[d][1,3]dioxol-5-ylmethyl substituent at position 3, a thioether linkage at position 2, and an N-ethyl-N-phenylacetamide side chain. Its molecular formula is C₂₃H₁₉N₃O₄S₂, with a molar mass of 481.53 g/mol (calculated).

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-ethyl-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S2/c1-2-26(17-6-4-3-5-7-17)21(28)14-33-24-25-18-10-11-32-22(18)23(29)27(24)13-16-8-9-19-20(12-16)31-15-30-19/h3-12H,2,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUKNTCKXQOXFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethyl-N-phenylacetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. The unique structural features of this compound suggest a range of possible interactions with biological targets.

Chemical Structure and Properties

This compound features a thieno[3,2-d]pyrimidine core linked to a benzo[d][1,3]dioxole moiety, which is known for its pharmacological significance. The molecular formula is C22H25N3O5SC_{22}H_{25}N_3O_5S and it has a molecular weight of approximately 439.5 g/mol. The presence of the thioether and acetamide functional groups enhances its potential interactions with biomolecules.

Anticancer Activity

Recent studies have indicated that compounds containing benzo[d][1,3]dioxole moieties exhibit significant anticancer properties. For instance, derivatives of benzo[d][1,3]dioxole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) using the Sulforhodamine B (SRB) assay. These studies demonstrated that certain derivatives showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating enhanced potency against cancer cells .

CompoundCell LineIC50 (µM)Reference
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
DoxorubicinMCF74.56
Benzo[d][1,3]dioxole derivativeHepG22.38
Benzo[d][1,3]dioxole derivativeHCT1161.54
Benzo[d][1,3]dioxole derivativeMCF74.52

The anticancer mechanisms associated with these compounds include:

  • EGFR Inhibition : Compounds targeting the epidermal growth factor receptor (EGFR) pathway have shown promise in reducing tumor growth.
  • Apoptosis Induction : Studies involving annexin V-FITC assays suggest that these compounds can induce apoptosis in cancer cells.
  • Cell Cycle Arrest : Analysis indicates that these compounds may cause cell cycle arrest at various phases, contributing to their antiproliferative effects.
  • Mitochondrial Pathway Modulation : The influence on mitochondrial proteins like Bax and Bcl-2 suggests a mechanism involving mitochondrial apoptosis pathways .

Case Studies

In a notable study published in Molecules, researchers synthesized novel thiourea derivatives incorporating benzo[d][1,3]dioxole moieties and assessed their cytotoxicity across multiple cancer cell lines. The findings revealed that these derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, underscoring their therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of thienopyrimidinone derivatives. Below is a detailed comparison with key analogs, focusing on structural features, physicochemical properties, and synthetic routes.

Structural and Physicochemical Comparison

Table 1: Key Structural and Physicochemical Differences

Compound Name (Source) Molecular Formula Molar Mass (g/mol) Substituents (Key Positions) Predicted pKa Solubility Trends
Target Compound C₂₃H₁₉N₃O₄S₂ 481.53 - 3: Benzo[d][1,3]dioxol-5-ylmethyl
- 2: Thioether
- Acetamide: N-Ethyl-N-phenyl
~12.77 Low (lipophilic groups)
2-((3-Benzyl-4-oxo...acetamide () C₂₂H₁₉N₃O₃S₂ 437.53 - 3: Benzyl
- Acetamide: N-(3-Methoxyphenyl)
12.77±0.70 Moderate (polar methoxy)
2-((3-Ethyl-5,6-dimethyl-4-oxo...acetamide () C₁₉H₂₂N₃O₂S₂ 404.52 - 3: Ethyl
- 5,6: Methyl
- Acetamide: N-(p-Tolyl)
N/A Higher (alkyl groups)
3-Amino-5-methyl-4-oxo-N-phenyl...carboxamide () C₁₅H₁₃N₃O₂S₂ 331.41 - 3: Amino
- 5: Methyl
- Carboxamide: N-Phenyl
N/A Low (rigid structure)

Key Observations :

N-Ethyl-N-phenylacetamide vs. N-(3-Methoxyphenyl): The ethyl group in the target compound may reduce polarity, improving membrane permeability but decreasing aqueous solubility compared to the methoxy analog .

Physicochemical Properties :

  • The target compound’s higher molar mass (481.53 vs. 437.53 in ) reflects the addition of oxygen atoms from the dioxole group, which could marginally improve hydrogen-bonding capacity.
  • Predicted pKa values (~12.77) suggest similar basicity to ’s compound, though the dioxole’s electron-donating effects may slightly alter ionization .

Q & A

Q. What are the key synthetic steps and reagents required to synthesize this compound?

The synthesis involves multi-step reactions, including:

  • Thioether formation : Coupling a thiol-containing intermediate (e.g., thieno[3,2-d]pyrimidin-2-thiol) with an acetamide derivative using bases like triethylamine in polar aprotic solvents (e.g., DMF) .
  • Functional group protection : The benzo[d][1,3]dioxole moiety may require protection during reactive steps to prevent undesired side reactions .
  • Purification : Techniques such as column chromatography or recrystallization are critical. Reaction progress is monitored via TLC or HPLC .

Q. How is the compound characterized for purity and structural confirmation?

Advanced analytical methods are employed:

  • NMR spectroscopy : 1H/13C NMR to confirm substituent positions and stereochemistry .
  • HPLC-MS : To assess purity (>95%) and molecular weight verification .
  • X-ray crystallography (if crystalline): Resolves 3D structural features and confirms regiochemistry .

Q. What structural features contribute to its potential biological activity?

Key motifs include:

  • Thieno[3,2-d]pyrimidin-4-one core : Mimics purine bases, enabling interactions with enzyme active sites (e.g., kinases) .
  • Benzo[d][1,3]dioxole group : Enhances lipophilicity and metabolic stability, critical for bioavailability .
  • N-Ethyl-N-phenylacetamide side chain : Modulates solubility and target binding affinity .

Q. What preliminary assays are used to evaluate biological activity?

Initial screening includes:

  • Enzyme inhibition assays : Test against kinases, phosphodiesterases, or proteases at varying concentrations (IC50 determination) .
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Solubility and stability : PBS/DMSO solubility tests and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

SAR strategies include:

  • Substituent modification : Replacing the benzo[d][1,3]dioxole with other aryl groups (e.g., 4-fluorophenyl) to enhance target specificity .
  • Side-chain variation : Testing N-alkyl vs. N-aryl groups to balance hydrophobicity and hydrogen bonding .

Table 1: Analogues and Bioactivity

Compound ModificationObserved ActivityReference
4-Chlorophenyl substitutionImproved kinase inhibition
Morpholine-derived side chainAnticancer activity
Pyrimidine core fluorinationEnhanced metabolic stability

Q. What strategies improve synthetic yield and scalability?

  • Catalyst optimization : Use of Pd/C or CuI for coupling reactions to reduce byproducts .
  • Solvent selection : Switching from DMF to acetonitrile improves reaction homogeneity .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes .

Q. How is the mechanism of action (MoA) investigated?

Advanced techniques include:

  • Target deconvolution : CRISPR-Cas9 screening or affinity chromatography to identify binding partners .
  • Molecular docking : Simulations (e.g., AutoDock Vina) predict interactions with kinases or GPCRs .
  • Transcriptomic profiling : RNA-seq to identify downstream pathways affected .

Q. What pharmacokinetic challenges arise, and how are they addressed?

  • Low oral bioavailability : Formulated as nanoparticles or co-administered with CYP450 inhibitors .
  • Rapid clearance : Structural tweaks (e.g., deuterium incorporation) prolong half-life .
  • Tissue distribution : Radiolabeling (e.g., 14C) tracks compound localization in vivo .

Q. How do computational models guide lead optimization?

  • QSAR modeling : Predicts activity based on electronic (e.g., Hammett constants) and steric parameters .
  • Free-energy perturbation (FEP) : Quantifies binding energy changes for substituent modifications .

Q. How are contradictory data resolved in bioactivity studies?

  • Assay standardization : Control for variables like cell passage number or buffer pH .
  • Orthogonal validation : Confirm kinase inhibition via SPR in addition to enzymatic assays .
  • Batch analysis : Compare purity profiles (HPLC) to rule out impurity-driven artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.